![molecular formula C22H23N3O4S B2925072 Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923164-77-6](/img/structure/B2925072.png)
Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups and structural features that are common in organic chemistry. These include the allyl group, a thioether, a phenyl ring, a pyrimidine ring, and a carboxylate ester . Each of these groups can have distinct chemical properties and reactivities.
Molecular Structure Analysis
The molecule likely has a complex 3D structure due to the presence of multiple rings. The electronic structure could involve interesting features like conjugation or aromaticity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the allyl group could participate in reactions like allylic substitutions or additions . The carboxylate ester could undergo reactions like hydrolysis or reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by factors like its molecular structure, the functional groups present, and the overall polarity of the molecule .Aplicaciones Científicas De Investigación
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine derivatives have been investigated for their antiviral properties. A study by Hocková et al. (2003) focused on 2,4-diamino-6-hydroxypyrimidines substituted at position 5. These compounds showed significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture. The study highlights the potential of pyrimidine derivatives as antiviral agents, providing a foundation for further development in this area (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis and Application in Organic Chemistry
Pyrimidine derivatives are key intermediates in the synthesis of various heterocyclic compounds. Kappe and Roschger (1989) explored reactions of Biginelli-compounds, leading to the formation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. These reactions are crucial for the development of new chemical entities with potential applications in medicinal chemistry and material science (Kappe & Roschger, 1989).
Anticancer Activity
Abdel-Motaal, Alanzy, and Asem (2020) utilized ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block for synthesizing new heterocycles, including pyrimidine and thiazole derivatives. These compounds exhibited potent anticancer activity against colon HCT-116 human cancer cell lines, indicating the potential of pyrimidine derivatives in cancer research (Abdel-Motaal, Alanzy, & Asem, 2020).
Ionic Liquids in Synthesis
Cahyana, Liandi, and Anwar (2022) demonstrated the use of ionic liquids for synthesizing pyrimidine derivatives, showcasing a greener and more efficient method for compound development. The study underscores the versatility of pyrimidine derivatives and the ongoing innovation in their synthesis techniques (Cahyana, Liandi, & Anwar, 2022).
Antibacterial and Antifungal Applications
Tiwari et al. (2018) explored the synthesis of chromone-pyrimidine coupled derivatives and evaluated their antimicrobial properties. This research demonstrates the broad-spectrum antibacterial and antifungal activities of pyrimidine derivatives, contributing valuable insights into their potential as antimicrobial agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
prop-2-enyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-5-10-29-21(27)16-13(3)23-19-18(20(26)25-22(24-19)30-11-6-2)17(16)14-8-7-9-15(12-14)28-4/h5-9,12,17H,1-2,10-11H2,3-4H3,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWJGDRBSBPUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC(=CC=C3)OC)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

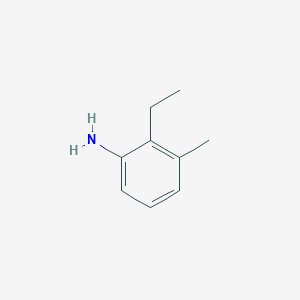
![3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2924990.png)
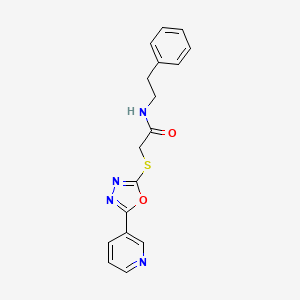
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2924993.png)
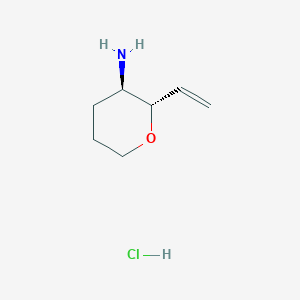
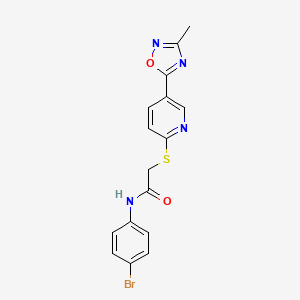
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one oxalate](/img/structure/B2924999.png)
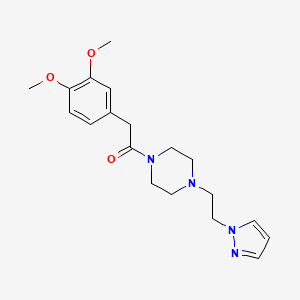
![N~2~-methyl-N~4~-[(pyrimidin-2-yl)methyl]-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2925002.png)
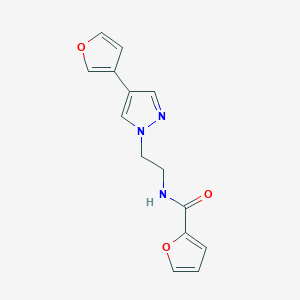
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2925007.png)
![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2925010.png)
![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2925011.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide](/img/structure/B2925012.png)